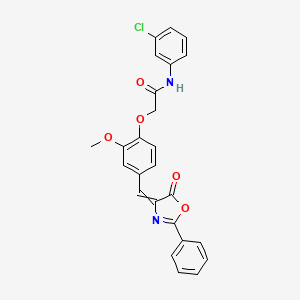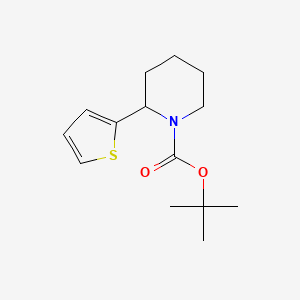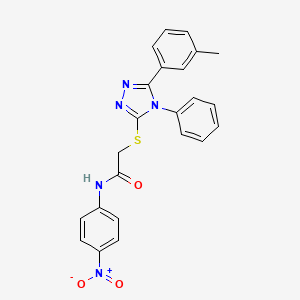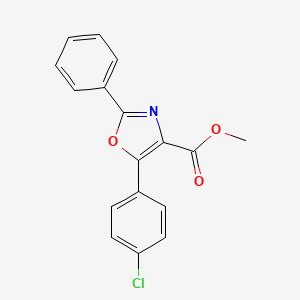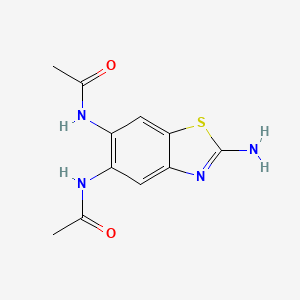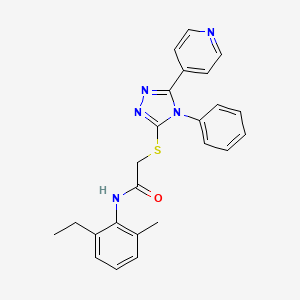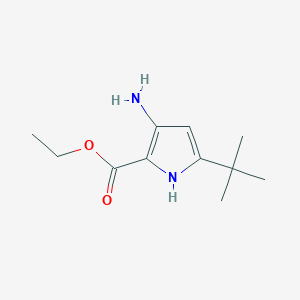![molecular formula C15H12N2O2 B11773693 Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in various fields due to their diverse biological activities. This compound, in particular, has a benzimidazole moiety attached to a benzoate ester, making it a subject of interest in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the reaction of o-phenylenediamine with methyl 2-formylbenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The general reaction conditions include:
Reagents: o-Phenylenediamine, methyl 2-formylbenzoate
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives
Reduction: Formation of methyl 2-(1H-benzo[d]imidazol-2-yl)benzyl alcohol
Substitution: Formation of nitro or halogenated benzimidazole derivatives
Aplicaciones Científicas De Investigación
Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. This compound can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
- Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
- 2-(1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific ester linkage, which can influence its solubility and reactivity compared to other benzimidazole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
methyl 2-(1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,16,17) |
Clave InChI |
SYAWXBANEJRMKQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


